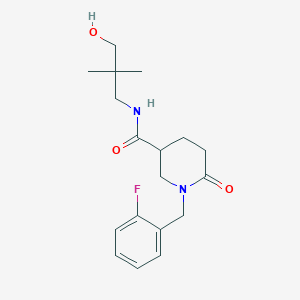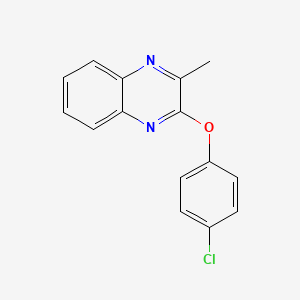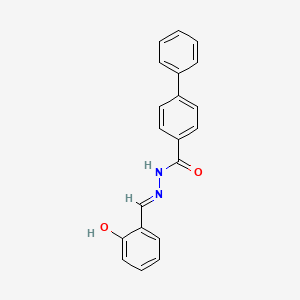
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMB-PIP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a piperazine derivative and is synthesized by the condensation reaction of 2,4,5-trimethoxybenzaldehyde and 2-pyridinecarboxaldehyde with piperazine. The compound has shown promising results in various scientific studies and has potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. The compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments are that the compound is easy to synthesize, and the yield of the reaction is high. The compound has also been shown to have potent anticancer, antifungal, and antibacterial properties, making it a potential candidate for the treatment of various diseases. The limitations of using 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments are that the mechanism of action of the compound is not fully understood, and the compound has not been tested extensively in clinical trials.
Orientations Futures
There are several future directions for research on 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine. One direction is to study the mechanism of action of the compound in more detail. Another direction is to test the compound in clinical trials to determine its efficacy and safety in humans. Further research is also needed to determine the optimal dosage and administration of the compound for different diseases. Additionally, research is needed to determine the potential side effects of the compound and how to mitigate them.
Méthodes De Synthèse
The synthesis of 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine involves the condensation reaction of 2,4,5-trimethoxybenzaldehyde and 2-pyridinecarboxaldehyde with piperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the compound obtained is also high. The synthesis method has been optimized to obtain the maximum yield of the compound.
Applications De Recherche Scientifique
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has shown potential applications in medicinal chemistry. The compound has been studied extensively for its anticancer, antifungal, and antibacterial properties. The compound has been shown to inhibit the growth of cancer cells and has potential applications in the treatment of various types of cancer. The compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Propriétés
IUPAC Name |
N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-24-16-13-18(26-3)17(25-2)12-15(16)14-21-23-10-8-22(9-11-23)19-6-4-5-7-20-19/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDRNQJGMKDYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
![ethyl 2-anilino-5-[(5-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6085160.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)

![1-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6085178.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)

![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)

![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)